![molecular formula C17H16N4O2 B5535073 N-[2-(benzyloxy)-3-methoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5535073.png)
N-[2-(benzyloxy)-3-methoxybenzylidene]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-[2-(benzyloxy)-3-methoxybenzylidene]-4H-1,2,4-triazol-4-amine" belongs to a class of compounds with a core structure of 1,2,4-triazole, which is a heterocyclic compound containing nitrogen. These compounds have been extensively studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives involves multi-step chemical reactions. For example, a related compound "N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide" was synthesized from an acid-catalyzed reaction of corresponding hydrazides and aldehydes in ethanol under reflux conditions (Alotaibi et al., 2018).
Molecular Structure Analysis
X-ray diffraction and spectroscopic techniques like NMR and mass spectroscopy are commonly used to elucidate the molecular structure of 1,2,4-triazole derivatives. For instance, the structure of "4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine" was determined using single-crystal X-ray diffraction (Ye et al., 2015).
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, including condensation, cyclization, and transannulation, as part of their synthesis. For example, a related compound underwent rhodium-catalyzed transannulation with 2-hydroxybenzyl alcohols for the synthesis of benzopyrans (Yadagiri et al., 2018).
properties
IUPAC Name |
(E)-1-(3-methoxy-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-22-16-9-5-8-15(10-20-21-12-18-19-13-21)17(16)23-11-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDKDEHXHHIRHN-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NN3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-methoxy-2-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.